

Application of Methyl Methoxyacetate as a Fuel Additive: Application Notes and Protocols

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Compound of Interest

Compound Name: Methyl methoxyacetate

Cat. No.: B147135

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Introduction

Methyl methoxyacetate (MMAc), an organic compound with the chemical formula $\text{CH}_3\text{OCH}_2\text{COOCH}_3$, is gaining attention as a potential oxygenate additive for both gasoline and diesel fuels.^[1] Its molecular structure, containing two oxygen atoms, suggests it could improve combustion efficiency and reduce harmful emissions. Oxygenates are known to increase the oxygen content of fuel, which can lead to more complete combustion, thereby decreasing carbon monoxide (CO) and hydrocarbon (HC) emissions. This document provides detailed application notes and experimental protocols for the evaluation of **methyl methoxyacetate** as a fuel additive. Due to the limited availability of public data on **methyl methoxyacetate**'s specific performance as a fuel additive, this report leverages data from similar acetate esters, namely methyl acetate and 2-ethoxyethyl acetate, to provide an illustrative analysis. Researchers are strongly encouraged to perform specific testing on **methyl methoxyacetate** to validate these indicative findings.

Physicochemical Properties of Methyl Methoxyacetate

A summary of the key physical and chemical properties of **methyl methoxyacetate** is presented below. These properties are crucial for understanding its behavior as a fuel component.

Property	Value
Chemical Formula	C ₄ H ₈ O ₃
Molecular Weight	104.10 g/mol
Boiling Point	129-130 °C[2]
Density @ 25°C	1.051 g/mL[2]
Refractive Index (n _{20/D})	1.396[2]
Flash Point	35.56 °C (96.00 °F)

Application in Gasoline

While specific data for **methyl methoxyacetate** in gasoline is not readily available, the performance of a similar compound, methyl acetate, has been studied. The following data, derived from experiments with methyl acetate in a single-cylinder, water-cooled, spark-ignition engine at 1500 rpm, can be used as a preliminary reference.[3]

Indicative Performance and Emissions Data (Methyl Acetate in Gasoline)

The following tables summarize the effects of blending methyl acetate with gasoline at 5% (M5) and 10% (M10) by volume compared to base gasoline.

Table 1: Engine Performance with Methyl Acetate-Gasoline Blends[3]

Fuel Blend	Brake Specific Fuel Consumption (g/kWh)	Brake Thermal Efficiency (%)
Gasoline	280	28.5
M5 (5% Methyl Acetate)	295	27.7
M10 (10% Methyl Acetate)	310	27.0

Table 2: Exhaust Emissions with Methyl Acetate-Gasoline Blends[3]

Fuel Blend	CO (% vol)	HC (ppm)	CO ₂ (% vol)	NOx (ppm)
Gasoline	4.5	150	11.5	1200
M5 (5% Methyl Acetate)	4.0	145	12.0	1350
M10 (10% Methyl Acetate)	3.5	140	12.5	1500

Application in Diesel Fuel

Direct experimental data for **methyl methoxyacetate** as a diesel additive is scarce. However, studies on similar oxygenated esters, such as 2-ethoxyethyl acetate, provide insights into the potential effects on diesel engine performance and emissions.

Indicative Performance and Emissions Data (2-Ethoxyethyl Acetate in Diesel)

The following data is from a study on ternary blends of diesel, 2-ethoxyethyl acetate (EEA), and nitromethane (NM). The data for D-EEA10-NM2 (93% Diesel, 5% 2-Ethoxyethyl Acetate, 2% Nitromethane) and D-EEA15-NM2 (83% Diesel, 15% 2-Ethoxyethyl Acetate, 2% Nitromethane) at full load are presented as an illustration.[\[4\]](#)

Table 3: Engine Performance with 2-Ethoxyethyl Acetate-Diesel Blends[\[4\]](#)

Fuel Blend	Brake Thermal Efficiency (%)	Brake Specific Fuel Consumption (g/kWh)
Diesel	33.6	250
D-EEA10-NM2	34.2	274.5
D-EEA15-NM2	33.9	282.2

Table 4: Exhaust Emissions with 2-Ethoxyethyl Acetate-Diesel Blends[\[4\]](#)

Fuel Blend	HC (ppm)	Smoke Opacity (%)	CO (% vol)	NOx (ppm)
Diesel	58	70.3	0.15	700
D-EEA10-NM2	30	26.5	0.18	1080
D-EEA15-NM2	24	28.3	0.17	1086

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of **methyl methoxyacetate** as a fuel additive. These protocols are based on established ASTM standards.

Protocol 1: Fuel Blend Preparation

Objective: To prepare stable and homogeneous blends of **methyl methoxyacetate** with a base fuel (gasoline or diesel).

Materials:

- Base gasoline (conforming to ASTM D4814) or diesel (conforming to ASTM D975).
- **Methyl methoxyacetate** ($\geq 99\%$ purity).
- Volumetric flasks (Class A).
- Pipettes (Class A).
- Magnetic stirrer and stir bars.

Procedure:

- Determine the desired volumetric percentage of **methyl methoxyacetate** in the base fuel (e.g., 5%, 10%, 15%).
- Measure the required volume of the base fuel using a volumetric flask.

- Carefully measure the required volume of **methyl methoxyacetate** using a pipette.
- Transfer the base fuel to a clean, dry container equipped with a magnetic stir bar.
- Slowly add the **methyl methoxyacetate** to the base fuel while stirring continuously.
- Continue stirring for at least 30 minutes to ensure a homogeneous mixture.
- Store the prepared blend in a sealed, labeled container away from direct sunlight.

Protocol 2: Determination of Octane Number (for Gasoline Blends)

Objective: To determine the Research Octane Number (RON) and Motor Octane Number (MON) of gasoline blends containing **methyl methoxyacetate**.

Methodology:

- Research Octane Number (RON): ASTM D2699 - Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel.^{[5][6][7]} This test simulates low-speed, mild driving conditions.^[6]
- Motor Octane Number (MON): ASTM D2700 - Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel.^{[8][9]} This test simulates high-speed, high-load conditions.

Apparatus:

- A Cooperative Fuel Research (CFR) engine designed for octane testing.^[5]

Procedure (General Outline):

- Calibrate the CFR engine using primary reference fuels (isooctane and n-heptane) with known octane numbers.^[6]
- Introduce the gasoline-**methyl methoxyacetate** blend into the engine.
- Adjust the engine's compression ratio until a standard level of knock intensity is observed.

- Compare the knock intensity of the test fuel to that of the reference fuels to determine the octane number.

Protocol 3: Determination of Cetane Number (for Diesel Blends)

Objective: To determine the cetane number of diesel blends containing **methyl methoxyacetate**.

Methodology:

- ASTM D613: Standard Test Method for Cetane Number of Diesel Fuel Oil.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)
This method uses a standard single-cylinder, variable compression ratio diesel engine.[\[11\]](#)
[\[14\]](#)
- ASTM D4737 (Calculated Cetane Index): This method can be used for estimation when a test engine is not available and the fuel does not contain cetane improvers.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Apparatus:

- A Cooperative Fuel Research (CFR) engine for cetane testing.[\[12\]](#)

Procedure (General Outline for ASTM D613):

- Operate the CFR engine with the diesel-**methyl methoxyacetate** blend.
- Measure the ignition delay of the fuel sample.
- Compare the ignition delay to that of reference fuels with known cetane numbers to determine the cetane number of the sample.[\[10\]](#)

Protocol 4: Engine Dynamometer Testing

Objective: To evaluate the effect of **methyl methoxyacetate** blends on engine performance and exhaust emissions.

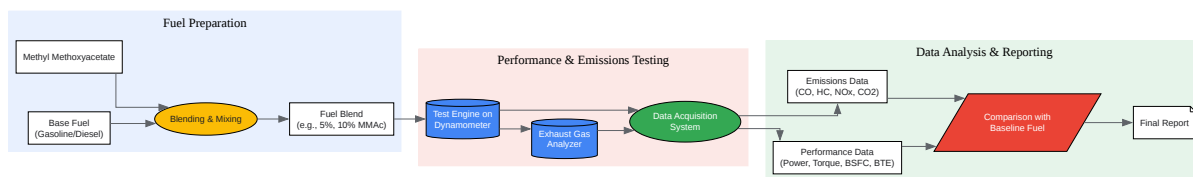
Apparatus:

- Engine dynamometer test cell.[\[19\]](#)[\[20\]](#)
- Exhaust gas analyzer for CO, HC, NOx, and CO₂.[\[21\]](#)
- Fuel flow meter.

Procedure:

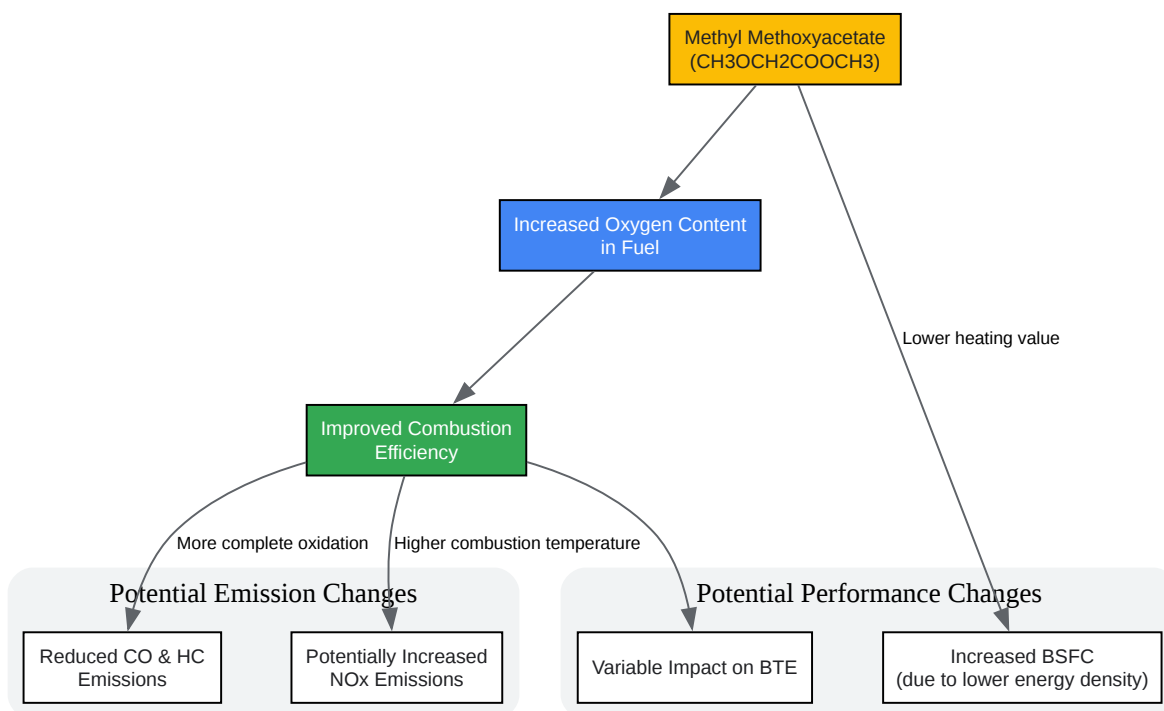
- Mount a representative engine (spark-ignition for gasoline blends, compression-ignition for diesel blends) on the dynamometer test bed.
- Conduct a baseline test with the unblended base fuel to establish performance and emission characteristics at various engine speeds and loads.
- Introduce the fuel blend containing **methyl methoxyacetate** into the engine's fuel system.
- Allow the engine to stabilize with the new fuel.
- Repeat the performance and emissions tests under the same speed and load conditions as the baseline test.
- Record data for brake power, torque, fuel consumption, and exhaust gas concentrations.
- Calculate Brake Specific Fuel Consumption (BSFC) and Brake Thermal Efficiency (BTE).

Visualizations



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Caption: Experimental workflow for evaluating **methyl methoxyacetate** as a fuel additive.



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Caption: Logical relationship of **methyl methoxyacetate**'s properties and its potential effects on engine performance and emissions.

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